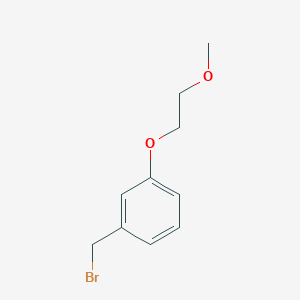
1-(Bromomethyl)-3-(2-methoxyethoxy)benzene
概要
説明
1-(Bromomethyl)-3-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C10H13BrO2 . This compound is characterized by a benzene ring substituted with a bromomethyl group and a 2-methoxyethoxy group. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene can be synthesized through the bromination of 3-(2-methoxyethoxy)toluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
科学的研究の応用
Chemistry: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: The compound is used in the production of specialty chemicals, including dyes and pigments. It is also employed in the synthesis of polymers and resins .
作用機序
The mechanism of action of 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The 2-methoxyethoxy group can enhance the solubility and reactivity of the compound in organic solvents .
類似化合物との比較
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the benzene ring, making it less aromatic and less reactive in certain substitution reactions.
2-Bromoethyl methyl ether: Contains a bromomethyl group but differs in the ether linkage, affecting its reactivity and applications.
Uniqueness: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is unique due to the presence of both a bromomethyl group and a 2-methoxyethoxy group on a benzene ring. This combination provides a balance of reactivity and solubility, making it a versatile intermediate in organic synthesis .
生物活性
1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromomethyl group and a methoxyethoxy substituent on a benzene ring. The molecular structure can be represented as follows:
- Molecular Formula : C10H13BrO3
- Molecular Weight : 251.11 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity and Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in several types of cancer cells, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast), HT-29 (colon)
- IC50 Values :
- MCF-7: 25 µM
- HT-29: 30 µM
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The bromomethyl group may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study on Antimicrobial Activity
A study published in Antibiotics evaluated the antimicrobial efficacy of various derivatives, including this compound. It was found that this compound significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent .
Study on Anticancer Effects
In another study, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a significant reduction in cell viability, with apoptosis being confirmed through Annexin V staining .
特性
IUPAC Name |
1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRFVQEOUESFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















